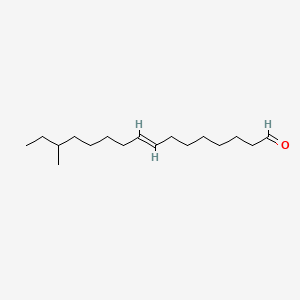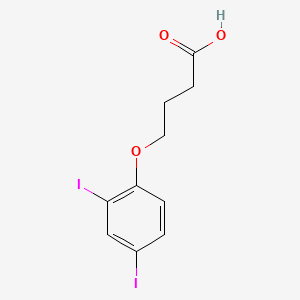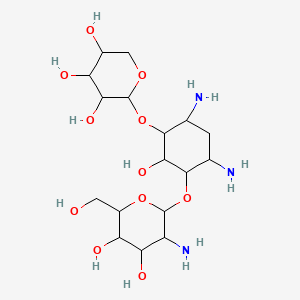
6-O-A''-Xylopyranosylparomamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-A’'-Xylopyranosylparomamine: is a complex organic compound with the molecular formula C17H33N3O11 and a molecular weight of 455.463 g/mol . This compound is a derivative of paromamine, an aminoglycoside antibiotic, and features a xylopyranosyl group attached to the 6-O position of the paromamine structure. Aminoglycosides are known for their antibacterial properties, particularly against Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-A’'-Xylopyranosylparomamine typically involves the glycosylation of paromamine with a xylopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective attachment of the xylopyranosyl group to the 6-O position of paromamine .
Industrial Production Methods: Industrial production of 6-O-A’'-Xylopyranosylparomamine may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms capable of producing the desired compound. These microorganisms are typically engineered to express the necessary enzymes for the biosynthesis of paromamine and its subsequent glycosylation with xylopyranosyl groups .
Chemical Reactions Analysis
Types of Reactions: 6-O-A’'-Xylopyranosylparomamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 6-O-A’'-Xylopyranosylparomamine, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6-O-A’'-Xylopyranosylparomamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Explored for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of novel antibiotics and other pharmaceutical agents .
Mechanism of Action
The mechanism of action of 6-O-A’'-Xylopyranosylparomamine involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The compound binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and preventing the proper assembly of amino acids into proteins. This ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Paromamine: The parent compound of 6-O-A’'-Xylopyranosylparomamine, known for its antibacterial properties.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections .
Uniqueness: 6-O-A’'-Xylopyranosylparomamine is unique due to the presence of the xylopyranosyl group at the 6-O position, which may enhance its antibacterial activity and reduce susceptibility to bacterial resistance mechanisms compared to other aminoglycosides .
Properties
CAS No. |
55715-66-7 |
|---|---|
Molecular Formula |
C17H33N3O11 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2 |
InChI Key |
BIVUTZYWJNTGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


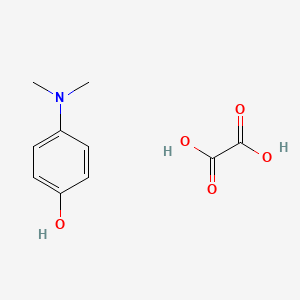
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

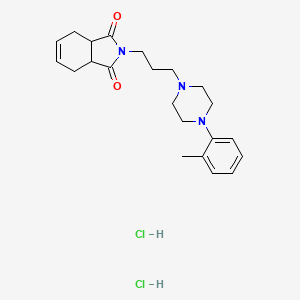
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
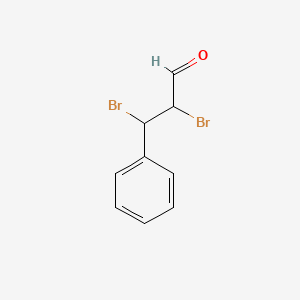

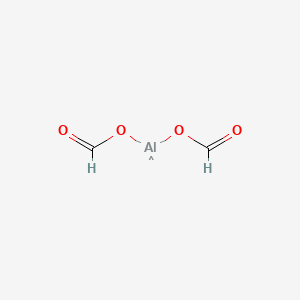
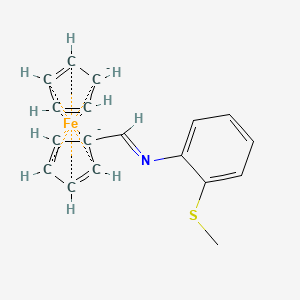
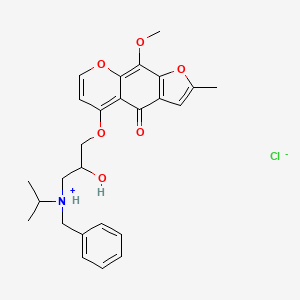

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
